molecular formula C9H11NO4S B8537991 Methyl 2-(3-sulfamoylphenyl)acetate

Methyl 2-(3-sulfamoylphenyl)acetate

Cat. No. B8537991
M. Wt: 229.26 g/mol
InChI Key: QUGTZDXAGKTSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-sulfamoylphenyl)acetate is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-sulfamoylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-sulfamoylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(3-sulfamoylphenyl)acetate

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

methyl 2-(3-sulfamoylphenyl)acetate

InChI

InChI=1S/C9H11NO4S/c1-14-9(11)6-7-3-2-4-8(5-7)15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)

InChI Key

QUGTZDXAGKTSDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.880 Ammonia (0.027 ml) was added to a stirred solution of methyl[3-(chlorosulfonyl)phenyl]acetate (0.35 g) in a 1:1 mixture of dichloromethane and acetonitrile (1.75 ml), and the mixture was stirred at 22° C. for 2 h. The mixture was allowed to stand for a further 18 h, and the solvent was evaporated in vacuo. The residue was re-dissolved in dichloromethane and applied to a silica gel cartridge (10 g Varian Bond Elut, pre-conditioned with dichloromethane). The cartridge was eluted with dichloromethane, chloroform, ether, ethyl acetate, acetone, acetonitrile and methanol (1 column volume each), the fractions containing the product evaporated in vacuo, and the residue passed down a 5 g silica gel cartridge which was prepared and eluted in an identical manner. The product containing fractions were evaporated in vacuo to give a residue which was further purified using mass-directed preparative HPLC, to give the title compound as a colourless gum (0.018 g).
Quantity
0.027 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.880 Ammonia (0.027 ml) was added to a stirred solution of methyl [3-(chlorosulfonyl)phenyl]acetate (0.35 g) in a 1:1 mixture of dichloromethane and acetonitrile (1.75 ml), and the mixture was stirred at 22° C. for 2 h. The mixture was allowed to stand for a further 18 h, and the solvent was evaporated in vacuo. The residue was re-dissolved in dichloromethane and applied to a silica gel cartridge (10 g Varian Bond Elut, pre-conditioned with dichloromethane). The cartridge was eluted with dichloromethane, chloroform, ether, ethyl acetate, acetone, acetonitrile and methanol (1 column volume each), the fractions containing the product evaporated in vacuo, and the residue passed down a 5 g silica gel cartridge which was prepared and eluted in an identical manner. The product containing fractions were evaporated in vacuo to give a residue which was further purified using mass-directed preparative HPLC, to give the title compound as a colourless gum (0.018 g).
Quantity
0.027 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.